

Spectroscopic Profile of 2-Formylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: **2-Formylphenylboronic acid**

Cat. No.: **B151174**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-formylphenylboronic acid**, a versatile building block in organic synthesis and medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2-formylphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **2-Formylphenylboronic Acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.64	s	-	Aldehyde (-CHO)
8.44	d	7.44	Aromatic H
8.33-8.27	m	-	Aromatic H
8.03-7.97	m	-	Aromatic H
7.88-7.78	m	-	Aromatic H
7.71	td	7.05, 1.49	Aromatic H

Solvent: DMSO-d6, Instrument Frequency: 400 MHz[[1](#)]

Table 2: ^{13}C NMR Spectroscopic Data for **2-Formylphenylboronic Acid**

Chemical Shift (δ) ppm	Assignment
192.0	Aldehyde Carbonyl (C=O)
163.7	Aromatic Carbon (C-B)
148.12	Aromatic Carbon
144.64	Aromatic Carbon
135.75	Aromatic Carbon
134.35	Aromatic Carbon
133.0	Aromatic Carbon
131.99	Aromatic Carbon
130.62	Aromatic Carbon
130.4	Aromatic Carbon
130.37	Aromatic Carbon
129.49	Aromatic Carbon
123.17	Aromatic Carbon
122.89	Aromatic Carbon
113.69	Aromatic Carbon
110.35	Aromatic Carbon
16.8	-

Note: The carbon attached to boron is often not observed or is broadened due to quadrupolar relaxation. Data is compiled from related structures and general knowledge of phenylboronic acids.[1][2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **2-Formylphenylboronic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (B-OH)
3100-3000	Medium	Aromatic C-H stretch
2830-2695	Medium	Aldehyde C-H stretch
1700-1680	Strong	Aldehyde C=O stretch
1600-1585	Medium-Strong	Aromatic C=C stretch
1500-1400	Medium-Strong	Aromatic C=C stretch
1350-1310	Strong	B-O stretch
900-675	Strong	Aromatic C-H out-of-plane bend

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **2-Formylphenylboronic Acid**

m/z	Relative Intensity	Possible Fragment
150	Moderate	[M] ⁺ (Molecular Ion)
149	High	[M-H] ⁺
132	Moderate	[M-H ₂ O] ⁺
122	Moderate	[M-CO] ⁺
105	High	[C ₇ H ₅ O] ⁺
104	High	[C ₇ H ₄ O] ⁺
77	High	[C ₆ H ₅] ⁺

Note: Fragmentation patterns can vary depending on the ionization technique (e.g., EI, ESI).[\[3\]](#)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **2-formylphenylboronic acid** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **2-formylphenylboronic acid**.

Materials:

- **2-Formylphenylboronic acid**
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-formylphenylboronic acid** and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
 - Vortex the vial until the sample is completely dissolved.
 - Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, optimizing for resolution and lineshape.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum and pick the peaks in both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-formylphenylboronic acid**.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

- **2-Formylphenylboronic acid** (solid)
- ATR-FTIR spectrometer
- Spatula

- Solvent for cleaning (e.g., isopropanol)
- Kimwipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of solid **2-formylphenylboronic acid** onto the center of the ATR crystal using a clean spatula.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing and Cleaning:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
 - After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-formylphenylboronic acid**.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

- **2-Formylphenylboronic acid**
- Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
- GC-MS instrument with an EI source
- GC vial with a septum cap

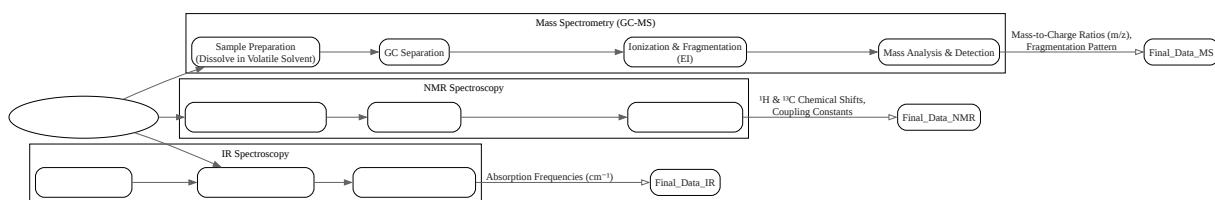
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **2-formylphenylboronic acid** (approximately 1 mg/mL) in a volatile organic solvent.
 - Transfer the solution to a GC vial.
- Instrument Setup:
 - Set the GC parameters, including the injection port temperature (e.g., 250 °C), oven temperature program (e.g., start at 50 °C, ramp to 250 °C), and carrier gas flow rate (e.g., helium at 1 mL/min).
 - Set the MS parameters, including the ion source temperature (e.g., 230 °C), ionization energy (typically 70 eV for EI), and mass range to be scanned (e.g., m/z 40-300).
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
 - The compound will be separated on the GC column and then enter the MS for ionization and fragmentation.

- The mass spectrometer will record the mass-to-charge ratio of the molecular ion and its fragments.
- Data Analysis:
 - Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **2-formylphenylboronic acid**.
 - Examine the mass spectrum associated with this peak to determine the molecular ion and interpret the fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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